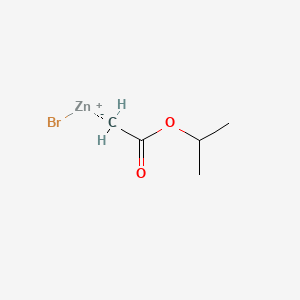
(4-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF, is a zinc-based reagent used in organic synthesis. It is a bromide salt of (4-(trifluoromethyl)benzyl)zinc and is soluble in THF (tetrahydrofuran). It is a useful reagent for the synthesis of a variety of compounds, including organometallic compounds, pharmaceuticals, and other organic products. The reagent is also used in a variety of scientific research applications, such as in the study of enzyme kinetics and in the synthesis of peptides and other biomolecules.50 M in THF.
Wirkmechanismus
The mechanism of action of (4-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF, is not well understood. It is believed that the reagent acts as an oxidizing agent, facilitating the formation of zinc-bromide complexes and other organometallic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF, are not well understood. The reagent is believed to be non-toxic and non-irritating, but further research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (4-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF, is its ease of use in organic synthesis. The reagent is soluble in THF, and its reaction with other compounds is simple and efficient. The main limitation of the reagent is that its mechanism of action is not well understood, and further research is needed to fully understand its effects.
Zukünftige Richtungen
There are several potential future directions for the use of (4-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF. These include further research into its mechanism of action, as well as its potential applications in the synthesis of peptides and other biomolecules. Additionally, further research into its biochemical and physiological effects is needed to confirm its non-toxicity and non-irritation. Finally, further research into its potential applications in the synthesis of organometallic compounds and pharmaceuticals is also needed.
Synthesemethoden
The synthesis of (4-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF, involves the reaction of zinc bromide and (4-(trifluoromethyl)benzyl)chloride. The reaction is carried out in THF at room temperature, and the resulting product is a white solid. The reaction is simple and efficient, and the product can be isolated in high yields.
Wissenschaftliche Forschungsanwendungen
(4-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF, is used in a variety of scientific research applications. It can be used to study the kinetics of enzymes, as well as for the synthesis of peptides and other biomolecules. It is also used in the synthesis of organometallic compounds, pharmaceuticals, and other organic products.
Eigenschaften
IUPAC Name |
bromozinc(1+);1-methanidyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3.BrH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZIPGYDTMUFBU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)C(F)(F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)benzyl)zinc bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)






![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)





![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)